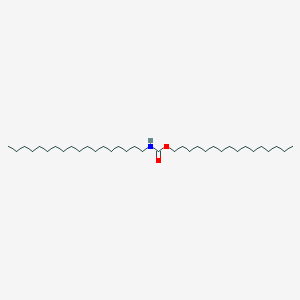

Hexadecyl octadecylcarbamate

Description

Structure

2D Structure

Properties

CAS No. |

228850-97-3 |

|---|---|

Molecular Formula |

C35H71NO2 |

Molecular Weight |

537.9 g/mol |

IUPAC Name |

hexadecyl N-octadecylcarbamate |

InChI |

InChI=1S/C35H71NO2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-36-35(37)38-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,36,37) |

InChI Key |

YIIRMERTSRQRCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for Hexadecyl Octadecylcarbamate

Strategic Design of Carbamate (B1207046) Synthesis

The synthesis of carbamates, including Hexadecyl octadecylcarbamate, can be approached through various strategic routes. These methods are broadly categorized into direct, single-step processes and more complex, multi-step sequences, each offering distinct advantages depending on the desired molecular architecture and available starting materials.

Direct Synthetic Routes to Carbamate Linkages

Direct synthetic routes aim to form the carbamate linkage in a single, efficient step from readily available precursors. These methods are often favored for their atom economy and procedural simplicity. Common strategies include the reaction of isocyanates with alcohols, the coupling of amines with carbon dioxide and alkyl halides, and the transesterification of existing carbamates. rsc.orgorganic-chemistry.orgacs.orgnih.govacs.org

One of the most prevalent direct methods involves the reaction of an isocyanate with an alcohol. The isocyanate, containing a highly electrophilic carbon atom, readily reacts with the nucleophilic hydroxyl group of the alcohol to form the stable carbamate bond. univ-rennes.fr Another powerful approach is the three-component coupling of an amine, carbon dioxide (as a C1 building block), and an alkyl halide. nih.govacs.org This method is particularly attractive from a green chemistry perspective as it utilizes abundant CO2. acs.org The reaction is typically facilitated by a base, which activates the amine and promotes the incorporation of CO2. nih.gov

Transesterification or transcarbamoylation offers another direct pathway, where an existing carbamate reacts with an alcohol, exchanging the original alkoxy group for a new one. rsc.orgorganic-chemistry.org This equilibrium-driven process is often catalyzed by metal salts, such as tin compounds. organic-chemistry.org

Table 1: Overview of Direct Synthetic Routes to Carbamates

| Synthesis Method | Reactants | Reagents/Conditions | Description |

|---|---|---|---|

| Isocyanate Addition | Isocyanate (R-NCO) + Alcohol (R'-OH) | Often proceeds without a catalyst, but can be accelerated by bases or organometallic compounds. | A highly efficient and common method where the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate. univ-rennes.fr |

| Three-Component Coupling | Amine (R-NH2) + Carbon Dioxide (CO2) + Alkyl Halide (R'-X) | Base (e.g., Cs2CO3, DBU), optional catalyst (e.g., TBAI). organic-chemistry.orgnih.gov | An atom-economical method that fixes CO2 to form a carbamate in one pot, avoiding the handling of toxic phosgene (B1210022) or isocyanates. acs.org |

| Transesterification | Carbamate (R-NHCOOR'') + Alcohol (R'-OH) | Catalyst (e.g., tin or zirconium compounds), heat. rsc.orgorganic-chemistry.orgorganic-chemistry.org | An exchange reaction where the alkoxy group of the starting carbamate is replaced by the new alcohol. |

| From Chloroformates | Chloroformate (R'-O-COCl) + Amine (R-NH2) | Base to neutralize HCl byproduct. | A traditional method, though it generates stoichiometric waste and uses phosgene derivatives. acs.org |

Multi-step Reaction Sequences for Complex Carbamate Architectures

For more complex carbamate structures or when direct routes are not feasible, multi-step reaction sequences are employed. These pathways allow for the careful construction of molecular functionality through a series of distinct chemical transformations. researchgate.netacs.org Notable examples include classical rearrangements like the Hofmann and Curtius rearrangements, which transform amides and acyl azides, respectively, into isocyanate intermediates that can be subsequently trapped by an alcohol to yield the desired carbamate. acs.orgnih.gov

The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, into an isocyanate. nih.gov This isocyanate is a versatile intermediate that can be used in situ, reacting with an alcohol to form the carbamate. nih.gov Similarly, the Hofmann rearrangement converts a primary amide into a carbamate with one fewer carbon atom. acs.org Such multi-step syntheses, while longer, provide access to a wider range of products and can be integrated into continuous-flow processes for improved safety and efficiency. researchgate.netresearchgate.net

Optimized Synthesis of this compound

The specific synthesis of this compound involves the coupling of a C16 alcohol component with a C18 amine component. Optimization of this process hinges on the careful selection of precursors, the strategic use of catalysis, and a deep understanding of the underlying kinetics and thermodynamics.

Identification and Optimization of Precursor Compounds

The molecular structure of this compound dictates that its logical precursors are derived from hexadecanol (B772) (a 16-carbon alcohol) and octadecylamine (B50001) (an 18-carbon amine). The direct reaction between an alcohol and an amine to form a carbamate is challenging; therefore, one of the precursors must be "activated" to facilitate the reaction.

The most common strategy involves the conversion of the amine, octadecylamine, into a more reactive intermediate. A primary method is the transformation of octadecylamine into octadecyl isocyanate (C18H37NCO) . This can be achieved through various methods, though historically phosgene was used. Modern, phosgene-free methods are preferred. Once formed, the octadecyl isocyanate can react directly and efficiently with hexadecanol (C16H33OH) to form the target compound.

Alternatively, syntheses can start from octadecylamine, carbon dioxide, and an activated form of hexadecanol, such as hexadecyl bromide, in a three-component coupling reaction. nih.gov The optimization of these precursors involves ensuring high purity to prevent side reactions and selecting the most efficient activation chemistry that provides high yields and minimizes waste. For example, the synthesis of poly(vinyl n-octadecyl carbamate) relies on the n-octadecylamine precursor to generate the necessary carbamate monomer. evitachem.com

Table 2: Precursor Compounds for this compound Synthesis

| Precursor Role | Primary Compound | Activated Intermediate | Purpose of Activation |

|---|---|---|---|

| Amine Source | Octadecylamine | Octadecyl isocyanate | The isocyanate is a highly reactive electrophile that readily reacts with alcohols to form the carbamate linkage. univ-rennes.fr |

| Alcohol Source | Hexadecanol | Hexadecyl bromide (for 3-component coupling) | The alcohol typically serves as the nucleophile. In some routes, it can be converted to an alkyl halide to act as an electrophile. nih.gov |

Role of Catalysis in this compound Formation

Catalysis plays a pivotal role in increasing the rate and selectivity of carbamate formation, allowing reactions to proceed under milder conditions. wikipedia.org A catalyst functions by providing an alternative reaction pathway with a lower activation energy. wikipedia.org For the synthesis of this compound, particularly via the reaction of octadecyl isocyanate and hexadecanol, various catalysts can be employed.

Organotin compounds, such as stannic octoate or dibutyltin (B87310) dilaurate, are effective catalysts for the addition of alcohols to isocyanates. cu.edu.egscribd.com The mechanism often involves the formation of a complex between the catalyst and one of the reactants, activating it for the subsequent reaction. Zirconium(IV) and copper-based catalysts have also been shown to be effective in different carbamate synthesis reactions. organic-chemistry.org

In addition to metal-based catalysts, organocatalysts are increasingly used. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate reactions involving CO2 by capturing it and facilitating its reaction with amines. acs.orgorganic-chemistry.org Boronic acids have also emerged as effective, environmentally benign catalysts for direct dehydrative amide and peptide bond formation, a chemistry that shares principles with carbamate synthesis. rsc.org The choice of catalyst depends on the specific synthetic route, with the goal of maximizing reaction rate and yield while minimizing side products.

Table 3: Catalysts in Carbamate Formation

| Catalyst Type | Example(s) | Role in Reaction |

|---|---|---|

| Organotin Compounds | Stannic octoate, Dibutyltin dilaurate | Activates the isocyanate or alcohol, facilitating the nucleophilic attack to form the carbamate. cu.edu.egscribd.com |

| Zirconium(IV) Complexes | Zr(IV) salts | Catalyzes exchange processes and carbamate-urea exchange reactions. organic-chemistry.org |

| Organocatalysts (Base) | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Acts as a CO2 capture agent and base catalyst in three-component coupling reactions. acs.orgorganic-chemistry.org |

| Organoboron Compounds | Phenylboronic acid | Facilitates dehydrative condensation reactions, acting as a Lewis acid and forming reversible covalent bonds. rsc.org |

Reaction Kinetics and Thermodynamic Control in Carbamate Synthesis

The formation of the carbamate bond is governed by both kinetic and thermodynamic factors. Kinetically, the reaction rate is influenced by the concentration of reactants, temperature, and the presence of a catalyst. For carbamate formation from amines and CO2, the rate-limiting step can be the carbon-nitrogen bond formation itself. researchgate.net The basicity of the amine precursor is a critical factor; a Brønsted relationship often exists where the reaction rate increases with the basicity (pKa) of the amine. researchgate.netresearchgate.net However, steric hindrance around the nitrogen atom can negatively impact the reaction kinetics. rsc.org

Thermodynamically, the formation of carbamates is typically an exothermic process, meaning it releases heat and is favored at lower temperatures. ureaknowhow.com The reaction involving CO2 and amines to form a carbamate is reversible, and its stability is enhanced at low temperatures and high alkalinity. researchgate.net At higher temperatures, the reverse reaction, the decomposition of the carbamate, can become significant. mdpi.com For instance, the thermal decomposition of carbamates back into an isocyanate and an alcohol is a well-known process, which underscores the need for temperature control during synthesis to favor the forward reaction. mdpi.com In some systems, the reaction may be limited by thermodynamic equilibrium, resulting in low conversion. nih.gov In such cases, strategies like the removal of a byproduct (e.g., water in dehydration reactions) are employed to shift the equilibrium toward the product side, according to Le Chatelier's principle. nih.gov

Unraveling Reaction Mechanisms and Pathways

The synthesis of this compound, a long-chain aliphatic carbamate, can be approached through several synthetic routes. The reaction mechanism is fundamentally centered on the formation of the carbamate linkage (-NH-C(O)-O-). Understanding the intricate details of these mechanisms, including the elementary steps, the nature of intermediates, and the factors governing the reaction's outcome, is crucial for optimizing synthetic strategies.

Detailed Analysis of Elementary Steps in Carbamate Bond Formation

The formation of the carbamate bond in this compound can be primarily achieved through two main pathways: the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate.

Reaction of an Alcohol with an Isocyanate:

This is a widely utilized method for synthesizing carbamates. In the context of this compound, this would involve the reaction of hexadecanol with octadecyl isocyanate, or octadecanol with hexadecyl isocyanate. The fundamental elementary step is the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group. mdpi.comkuleuven.be

The reaction is generally considered to proceed through a concerted mechanism, although a stepwise mechanism involving a zwitterionic intermediate has also been proposed, particularly in the presence of a catalyst. researchgate.net Computational studies on similar systems suggest that the reaction often proceeds via a four-membered ring transition state. mdpi.com The alcohol molecule's hydroxyl group adds across the C=N double bond of the isocyanate. mdpi.com

The general steps are as follows:

Activation of the alcohol (optional but often catalyzed): In the presence of a catalyst, such as a tertiary amine or a metal salt, the alcohol's hydroxyl group can be activated, increasing its nucleophilicity.

Nucleophilic attack: The oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate.

Proton transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, leading to the formation of the carbamate bond. researchgate.net

Studies on the reaction of various alcohols with isocyanates have shown that the reactivity can be influenced by the chain length of the alcohol. nih.gov For long-chain alcohols like hexadecanol, the reaction with an isocyanate such as octadecyl isocyanate is expected to exclusively yield the N-substituted carbamate, this compound. nih.gov

Reaction of an Amine with a Chloroformate:

An alternative route involves the reaction of an amine with a chloroformate. For this compound, this would entail reacting hexadecylamine (B48584) with octadecyl chloroformate, or octadecylamine with hexadecyl chloroformate. nih.gov

The elementary steps for this reaction are:

Nucleophilic attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate.

Elimination of chloride: The tetrahedral intermediate formed collapses, eliminating a chloride ion to form the carbamate.

Proton abstraction: A base, which can be another molecule of the amine or an added base, removes the proton from the nitrogen atom. nih.gov

This method is also highly effective for producing carbamates. wikipedia.org

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in carbamate synthesis can be challenging due to their transient nature. However, their existence is often inferred from kinetic studies and supported by computational modeling.

In the isocyanate-alcohol pathway, the primary intermediate is the aforementioned zwitterionic species, which is formed in a stepwise mechanism. This intermediate is characterized by a positive charge on the nitrogen and a negative charge on the oxygen of the former carbonyl group. While generally unstable, its formation can be facilitated by polar solvents and catalysts.

In the amine-chloroformate pathway, a tetrahedral intermediate is formed after the nucleophilic attack of the amine on the chloroformate. This intermediate contains a carbon atom bonded to the nitrogen of the amine, the oxygen of the alkyl group, a chlorine atom, and an oxygen atom. This intermediate is also highly reactive and quickly collapses to form the final product. nih.gov The formation of a quaternary ammonium (B1175870) salt as an intermediate has also been proposed in the reaction of tertiary amines with chloroformates. nih.gov

The table below summarizes the key intermediates in the primary synthetic routes to this compound.

| Synthetic Route | Key Intermediate | Description |

| Alcohol + Isocyanate | Zwitterionic Intermediate | A transient species with separated positive (on nitrogen) and negative (on oxygen) charges. Its stability is influenced by the solvent and catalyst. |

| Amine + Chloroformate | Tetrahedral Intermediate | An unstable species formed by the addition of the amine to the chloroformate, which rapidly eliminates a chloride ion. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms of carbamate formation. mdpi.com These studies provide insights into the energetics of different reaction pathways, the structures of transition states, and the role of catalysts.

For the reaction of an alcohol with an isocyanate, computational studies have been used to:

Compare concerted vs. stepwise mechanisms: Modeling can determine the activation energies for both pathways to predict the more favorable route under different conditions. researchgate.net

Analyze the transition state: The geometry and energy of the four-membered ring transition state in the concerted mechanism can be calculated. mdpi.com

Investigate the effect of catalysts: The interaction of catalysts with the reactants and their effect on lowering the activation barrier can be modeled.

Evaluate the influence of molecular structure: The impact of the chain length and steric hindrance of both the alcohol and the isocyanate on the reaction enthalpy and kinetics can be simulated. researchgate.net For instance, studies have shown that less sterically hindered primary alcohols generally have a larger heat of reaction compared to more hindered secondary or tertiary alcohols. researchgate.net While specific modeling for this compound is not readily available, the general principle that the reactivity of a functional group is largely independent of the size of the attached long alkyl chain (Flory's assumption) is often applied in polymer kinetic modeling and is relevant here. researchgate.netrsc.org

The table below presents a hypothetical comparison of activation energies for different pathways based on general findings from computational studies of carbamate formation.

| Reaction Pathway | Catalyst | Typical Calculated Activation Energy (kcal/mol) | Key Finding from Modeling |

| Alcohol + Isocyanate (Concerted) | None | 20-30 | Generally a higher energy barrier without a catalyst. |

| Alcohol + Isocyanate (Stepwise via Zwitterion) | Polar Solvent | 15-25 | The zwitterionic intermediate can be stabilized by the solvent. |

| Alcohol + Isocyanate (Concerted) | Base Catalyst | 10-15 | The catalyst lowers the activation energy by activating the alcohol. |

These computational approaches provide a molecular-level understanding that complements experimental studies and aids in the rational design of synthetic protocols for long-chain carbamates like this compound.

Advanced Spectroscopic and Diffraction Analysis of Hexadecyl Octadecylcarbamate

Vibrational and Electronic Spectroscopy for Molecular Structure

Vibrational and electronic spectroscopy are powerful non-destructive methods to probe the functional groups and electronic environment within a molecule. For hexadecyl octadecylcarbamate, these techniques provide key insights into the carbamate (B1207046) linkage and the conformation of its long alkyl chains.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and analyzing intermolecular interactions, particularly hydrogen bonding. In the solid state, the FTIR spectrum of this compound is dominated by vibrations associated with the carbamate group and the long methylene (B1212753) chains.

The carbamate functional group (-NH-C(O)O-) gives rise to several characteristic absorption bands. The N-H stretching vibration is particularly sensitive to hydrogen bonding. In a crystalline or semi-crystalline state where molecules are organized, this band is typically observed in the range of 3300-3350 cm⁻¹, indicating the presence of N-H···O=C hydrogen bonds between adjacent carbamate groups. scispace.com The carbonyl (C=O) stretching vibration, or Amide I band, is another strong indicator of hydrogen bonding, usually appearing around 1680-1700 cm⁻¹. researchgate.net The C-N stretching and N-H bending vibrations (Amide II) are coupled and appear in the 1530-1560 cm⁻¹ region. researchgate.net

The hexadecyl and octadecyl chains contribute strong, characteristic peaks. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups are prominent near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The positions of these peaks can indicate the degree of conformational order (e.g., the extent of all-trans conformation) in the alkyl chains. osti.gov Additionally, a characteristic methylene scissoring vibration is found near 1470 cm⁻¹, and a rocking motion gives rise to a band around 720 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | 3300 - 3350 | Carbamate N-H, H-bonded |

| C-H Asymmetric Stretch | ~2920 | Methylene (CH₂) |

| C-H Symmetric Stretch | ~2850 | Methylene (CH₂) |

| C=O Stretch (Amide I) | 1680 - 1700 | Carbamate C=O, H-bonded |

| N-H Bend / C-N Stretch (Amide II) | 1530 - 1560 | Carbamate group |

| CH₂ Scissoring | ~1470 | Methylene (CH₂) |

| C-O Stretch | 1250 - 1200 | Carbamate C-O |

| CH₂ Rocking | ~720 | Methylene (CH₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

1D NMR (¹H, ¹³C) for Chemical Environment Analysis

One-dimensional NMR provides fundamental information about the number and type of protons and carbon atoms in this compound.

In the ¹H NMR spectrum , the long hexadecyl and octadecyl chains produce a large, overlapping signal for the bulk of the methylene (-(CH₂)n-) protons, typically seen as a broad multiplet around 1.25 ppm. researchgate.net The terminal methyl (CH₃) groups of both chains are expected to appear as a triplet at approximately 0.88 ppm. The methylene groups adjacent to the carbamate functional group are deshielded and appear at distinct chemical shifts. The -O-CH₂- protons of the hexadecyl group are expected around 4.0-4.1 ppm, while the -N-CH₂- protons of the octadecyl group would likely appear around 3.1-3.2 ppm. The N-H proton of the carbamate group would give a signal whose chemical shift is highly dependent on solvent and concentration, but typically falls in the range of 4.5-5.5 ppm. researchgate.net

The ¹³C NMR spectrum offers a clearer resolution of the individual carbon environments. The terminal methyl carbons are expected at approximately 14 ppm. The large number of internal methylene carbons in the alkyl chains will produce a series of closely spaced signals in the 22-32 ppm region. nih.gov The carbons directly attached to the carbamate group are more deshielded: the -O-C H₂- carbon of the hexadecyl group would be found around 65 ppm, and the -N-C H₂- carbon of the octadecyl group near 41 ppm. The carbamate carbonyl carbon (C=O) is the most deshielded, appearing around 156-157 ppm. exeter.ac.uk

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| N-H | 4.5 - 5.5 | Carbamate |

| O-CH₂- | 4.0 - 4.1 | Hexadecyl chain |

| N-CH₂- | 3.1 - 3.2 | Octadecyl chain |

| -(CH₂)n- | ~1.25 | Bulk methylene of both chains |

| CH₃ | ~0.88 | Terminal methyl of both chains |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| C=O | 156 - 157 | Carbamate |

| O-CH₂- | ~65 | Hexadecyl chain |

| N-CH₂- | ~41 | Octadecyl chain |

| -(CH₂)n- | 22 - 32 | Bulk methylene of both chains |

| CH₃ | ~14 | Terminal methyl of both chains |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and for probing spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the N-H proton and the adjacent N-CH₂- protons of the octadecyl chain, and between the O-CH₂- protons and their neighbors in the hexadecyl chain. It would also confirm the connectivity along the length of the alkyl chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the O-CH₂ protons at ~4.0 ppm to the O-CH₂ carbon at ~65 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing the connectivity across the carbamate functional group. For instance, HMBC would show a correlation from the N-H proton to the carbamate carbonyl carbon (C=O), and from the O-CH₂- protons to the same carbonyl carbon, thus confirming the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing conformational information. In a folded or aggregated state, NOESY could potentially show through-space correlations between protons on the hexadecyl chain and the octadecyl chain.

Solid-State NMR for Supramolecular Assembly Characterization

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) is uniquely capable of probing the structure and dynamics of materials in their solid form. springernature.commst.edu For this compound, ssNMR is used to characterize the supramolecular assembly driven by hydrogen bonding and the packing of the long alkyl chains.

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the solid material can be obtained. nih.gov The chemical shifts in the solid state can differ slightly from the solution state, and these differences provide insight into the effects of crystal packing. Furthermore, the presence of multiple signals for a single type of carbon (e.g., the carbonyl carbon) can indicate the existence of different polymorphic forms or non-equivalent molecules in the crystal's unit cell. rsc.org

Advanced ssNMR experiments can measure internuclear distances and torsion angles. For example, ¹H-¹³C dipolar coupling measurements can provide information about the mobility of different segments of the molecule. Techniques that reintroduce dipolar couplings, such as Rotational Echo Double Resonance (REDOR), can be used to measure specific distances, for instance, between the ¹⁵N nucleus of the carbamate (if isotopically labeled) and a neighboring carbonyl ¹³C, to precisely characterize the hydrogen bond geometry in the solid state. rsc.org

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry serves as a cornerstone technique for the detailed characterization of this compound, providing insights into its elemental composition, structural integrity, and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. For this compound (C35H71NO2), the theoretical exact mass can be calculated and compared against the experimentally determined value. This comparison is crucial for unambiguous molecular formula confirmation.

Advanced HRMS techniques, such as those coupled with electrospray ionization (ESI), are particularly effective for analyzing large, non-volatile molecules like this compound. The high resolving power allows for the separation of isotopic peaks, further refining the confidence in the assigned molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C35H71NO2 |

| Theoretical Exact Mass | 525.5488 |

| Ionization Mode | ESI+ |

| Observed m/z | [M+H]+ |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer. The fragmentation of the carbamate linkage and the long alkyl chains yields characteristic product ions that are diagnostic for the structure of the parent molecule.

The primary fragmentation pathways often involve cleavage of the carbamate bond, leading to the formation of ions corresponding to the hexadecyl and octadecyl moieties. These specific fragmentation patterns serve as a molecular fingerprint, confirming the connectivity of the atoms within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. While the high molecular weight and low volatility of this compound itself can make direct GC-MS analysis challenging without derivatization, this method is highly effective for detecting and quantifying more volatile starting materials or by-products that may be present from its synthesis.

Potential impurities that could be detected by GC-MS include residual hexadecanol (B772), octadecyl isocyanate, or other shorter-chain alcohols and amines. The gas chromatograph separates these volatile components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification of the separated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, particularly in complex matrices or when assessing product purity and stability. LC, especially reversed-phase high-performance liquid chromatography (HPLC), can effectively separate this compound from non-volatile impurities, isomers, and degradation products.

The LC system is coupled to a mass spectrometer, often an ESI-MS, which provides sensitive detection and identification of the eluted compounds. This technique is crucial for quality control during production and for studying the behavior of the compound in various formulations. LC-MS can provide quantitative data on the main component as well as detect and identify related substances at low levels.

X-ray Diffraction for Crystalline and Supramolecular Architectures

X-ray diffraction techniques are pivotal in elucidating the solid-state structure of this compound, revealing details about its crystalline packing and the formation of supramolecular assemblies.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. Obtaining a suitable single crystal of this compound allows for the precise measurement of bond lengths, bond angles, and torsion angles.

The resulting crystal structure would reveal how the long alkyl chains pack in the solid state and how the carbamate groups engage in intermolecular interactions, such as hydrogen bonding. These interactions are fundamental to the formation of ordered supramolecular structures, which in turn dictate many of the material's physical properties. The detailed structural information from SC-XRD is invaluable for understanding the relationship between molecular structure and macroscopic properties.

Powder X-ray Diffraction (PXRD) and Wide-Angle X-ray Diffraction (WAXD) for Polymorphism and Crystal Packing

Powder X-ray Diffraction (PXRD) and Wide-Angle X-ray Diffraction (WAXD) are indispensable, non-destructive techniques for investigating the solid-state properties of crystalline and semi-crystalline materials like this compound. These methods provide detailed information about the arrangement of molecules in a crystal lattice, which governs the material's physical properties.

Polymorphism: Many long-chain organic molecules, including carbamates and their structural relatives like esters and amides, exhibit polymorphism—the ability to exist in multiple distinct crystal structures. researchgate.netnih.gov These polymorphs, while chemically identical, can have different melting points, solubilities, and mechanical characteristics. PXRD is the primary tool for identifying and distinguishing between these forms. Each polymorph will produce a unique diffraction pattern, characterized by the angular positions (2θ) and intensities of the diffracted X-ray beams. For a compound like this compound, different crystallization conditions (e.g., solvent, temperature, cooling rate) could yield different polymorphs, which would be readily identifiable by their unique PXRD patterns. researchgate.net

Crystal Packing: WAXD, which covers a broader angular range than conventional PXRD, offers deeper insights into the specific packing arrangement of the molecules. For long-chain aliphatic compounds, WAXD patterns can reveal how the alkyl chains pack together. Common packing subcells for alkyl chains, such as hexagonal, orthorhombic, or triclinic arrangements, each give rise to characteristic reflections in the WAXD pattern. researchgate.net In a hypothetical analysis of this compound, WAXD would be used to determine the lateral packing of the hexadecyl and octadecyl chains and how the central carbamate groups arrange themselves through intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups. researchgate.net

Illustrative PXRD Data for Hypothetical Polymorphs of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Assignment (Form A) | 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Assignment (Form B) |

| 2.1 | 42.0 | 100 | (001) Long spacing | 2.3 | 38.4 | 100 | (001) Long spacing |

| 4.2 | 21.0 | 45 | (002) | 4.6 | 19.2 | 55 | (002) |

| 6.3 | 14.0 | 20 | (003) | 6.9 | 12.8 | 30 | (003) |

| 21.5 | 4.13 | 80 | Short spacing (chain packing) | 21.2 | 4.19 | 60 | Short spacing (chain packing) |

| 23.8 | 3.74 | 65 | Short spacing (chain packing) | 22.9 | 3.88 | 75 | Short spacing (chain packing) |

This table is illustrative and based on typical data for long-chain aliphatic compounds. The d-spacing is calculated from the 2θ values using Bragg's Law (nλ = 2d sinθ). Form A and Form B represent two distinct hypothetical crystalline polymorphs with different layer spacings.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Organization

This compound is an amphiphilic molecule, possessing a polar carbamate headgroup and two long nonpolar alkyl tails. This structure predisposes it to self-assemble into ordered nanoscale structures in solution or in certain solid-state phases. Small-Angle X-ray Scattering (SAXS) is the premier technique for characterizing these larger-scale structures, typically in the 1 to 100 nm range. doi.org

When this compound is dispersed in a solvent, it could form various self-assembled structures such as micelles, vesicles (bilayers), or lamellar stacks, depending on factors like concentration and temperature. researchgate.netresearchgate.net SAXS analysis of such a dispersion would provide quantitative information about:

Internal Structure: For more complex structures like vesicles, SAXS can determine the thickness of the bilayer.

Inter-particle Interactions: At higher concentrations, the arrangement of these aggregates relative to one another can be probed, revealing information about repulsive or attractive forces between them.

Time-resolved SAXS studies can also track the kinetics of self-assembly, providing insight into the pathways by which these nanoscale structures form. researchgate.net For a material like this compound, understanding its self-assembly behavior is crucial for applications where its surface activity or bulk rheological properties are important.

Illustrative SAXS Data Interpretation for this compound Aggregates in Solution

| Scattering Feature | q-range (Å⁻¹) | Structural Interpretation | Derived Parameter |

| Guinier Region | Low q | Overall size of the aggregate | Radius of Gyration (Rg) |

| Power-Law Decay | Intermediate q | Dimensionality of the object | (e.g., q⁻¹ for rods, q⁻² for lamellae) |

| Form Factor Oscillations | High q | Dimensions of the substructure | Bilayer thickness, micelle radius |

This table provides a conceptual guide to interpreting a SAXS profile for self-assembled systems. The scattering vector 'q' is inversely related to the length scale being probed.

Advanced Spectroscopic and Analytical Coupling

To achieve a comprehensive structural characterization, especially in the presence of impurities or degradation products, hyphenated analytical techniques are invaluable.

Hyphenated Techniques in Structural Characterization (e.g., LC-NMR, LC-DAD/MS-SPE-NMR)

Hyphenated techniques combine the powerful separation capabilities of liquid chromatography (LC) with the rich structural information from spectroscopic detectors like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

LC-NMR: This technique directly couples an HPLC system to an NMR spectrometer. As components of a mixture elute from the chromatography column, they pass through a special flow-cell within the NMR magnet, allowing for the acquisition of NMR spectra for each separated peak. mdpi.com This is extremely useful for identifying co-eluting impurities or isomers.

LC-DAD/MS-SPE-NMR: This more advanced setup represents a "total analysis system". nih.gov

LC Separation: The sample is first separated by a Liquid Chromatograph, monitored by a Diode Array Detector (DAD) for UV-Vis absorbance and a Mass Spectrometer (MS) to determine the mass-to-charge ratio of the eluting compounds. frontiersin.org

SPE Trapping: Based on the DAD and MS data, peaks of interest are automatically diverted and trapped onto individual Solid-Phase Extraction (SPE) cartridges. acs.org

NMR Analysis: The trapped, purified compound is then eluted from its SPE cartridge directly into the NMR spectrometer for detailed structural analysis (e.g., 1D and 2D NMR). rsc.org

For this compound, this hyphenated approach would be ideal for quality control, allowing for the definitive identification and structural elucidation of any synthesis byproducts, isomers, or degradation products without the need for laborious manual purification. nih.gov

Chiroptical Techniques (e.g., Circular Dichroism) for Chiral Studies

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exquisitely sensitive to molecular chirality (the "handedness" of a molecule).

The molecule this compound itself is achiral; it does not have a stereocenter and is superimposable on its mirror image. Therefore, a solution of individual, non-interacting molecules would be expected to show no CD signal.

However, a CD signal can arise from achiral molecules under two conditions:

Induced CD: If the carbamate molecules interact with a chiral substance (e.g., a chiral solvent or additive), they can exhibit an induced circular dichroism (ICD) signal. nih.gov

Supramolecular Chirality: More relevantly, if the achiral this compound molecules self-assemble into a stable, ordered, and chiral superstructure (e.g., a twisted ribbon or helical fiber), this aggregate will produce a strong CD signal. nih.govacs.org This phenomenon is common in the self-assembly of amphiphilic molecules.

Therefore, while CD spectroscopy would not be used to study the chirality of the molecule itself, it serves as an exceptionally sensitive probe for detecting chiral organization at the nanoscale. acs.org The presence, sign, and intensity of a CD signal would provide unique insights into the hierarchical self-assembly and long-range order of this compound aggregates. rsc.org

Conformational Dynamics and Self Assembly of Hexadecyl Octadecylcarbamate

Investigation of Molecular Conformation and Isomerism

The spatial arrangement of the long alkyl chains in hexadecyl octadecylcarbamate is fundamental to its self-assembly and phase behavior. The molecule's structure is not static but exists in a dynamic equilibrium of different conformations.

Analysis of All-Trans Zigzag Conformation in Alkyl Chains

In the solid, crystalline state, the hexadecyl (C16) and octadecyl (C18) hydrocarbon chains of this compound adopt a highly ordered, low-energy conformation known as the all-trans zigzag arrangement. researchgate.net In this configuration, the dihedral angle of each C-C-C-C bond is approximately 180°, leading to a linear, extended chain. This arrangement allows for maximal van der Waals interactions between adjacent chains, leading to efficient molecular packing and a stable crystalline lattice. utk.edu The self-assembly into these ordered structures is further stabilized by intermolecular hydrogen bonding between the N-H and C=O groups of the carbamate (B1207046) moiety. utk.eduuts.edu.au The regularity of this packing is a defining characteristic of long-chain n-alkanes and their derivatives in the solid phase.

Study of Trans-Gauche Conformational Transitions

The highly ordered all-trans conformation is entropically unfavorable. Upon the input of thermal energy, such as during heating, the C-C single bonds within the alkyl chains gain sufficient energy to rotate. This rotation leads to the formation of gauche conformers, where the dihedral angle is approximately ±60°. wikipedia.org This transition from the ordered trans state to a more disordered state containing a mixture of trans and gauche conformers is a key process in the melting of the material. libretexts.org The introduction of gauche kinks disrupts the tight packing of the alkyl chains, increasing their mobility and leading to a transition from a rigid, crystalline solid to a more fluid, liquid-crystalline or isotropic liquid phase. libretexts.org This conformational change from a more crystalline state (high in trans conformations) to a more mobile state (higher in gauche conformations) can be studied using techniques such as solid-state 13C NMR spectroscopy, which can distinguish between the different carbon environments in the two states. researchgate.net

Phase Behavior and Thermal Transitions

The macroscopic properties of this compound, particularly its response to temperature changes, are governed by the molecular-level conformational dynamics. Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing these properties. researchgate.netfls.com

Differential Scanning Calorimetry (DSC) for Melting and Crystallization Behavior

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing precise data on phase transitions. torontech.com For this compound, a typical DSC thermogram would show a sharp endothermic peak upon heating, which corresponds to the melting transition (T_m). This transition marks the change from the ordered solid state to the disordered liquid state and requires a significant input of energy (enthalpy of fusion, ΔH_m) to overcome the intermolecular forces and induce the trans-gauche conformational transitions. libretexts.org Upon cooling from the melt, an exothermic peak corresponding to the crystallization temperature (T_c) is observed.

Table 1: Representative DSC Data for this compound This data is representative and illustrates typical values for long-chain carbamates.

| Parameter | Value | Description |

| Melting Temperature (T_m) | ~95 - 105 °C | The temperature at which the compound transitions from a solid to a liquid, corresponding to the peak of the endothermic event. |

| Enthalpy of Fusion (ΔH_m) | ~150 - 180 J/g | The amount of energy required to melt the sample, indicating the degree of crystallinity. |

| Crystallization Temperature (T_c) | ~85 - 95 °C | The temperature at which the compound crystallizes from the molten state upon cooling, corresponding to the peak of the exothermic event. |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. celignis.comscirp.org For an organic molecule like this compound, TGA can identify the temperature at which decomposition begins (onset temperature, T_onset) and the different stages of mass loss. The decomposition of long-chain carbamates typically occurs at temperatures significantly higher than their melting points and may involve the cleavage of the carbamate bond to form an alcohol, an isocyanate, or an amine and carbon dioxide, followed by the degradation of the long alkyl chains at higher temperatures. researchgate.net

Table 2: Representative TGA Data for this compound This data is representative and illustrates typical values for long-chain organic compounds.

| Parameter | Value | Description |

| Onset Temperature (T_onset) | ~220 - 240 °C | The temperature at which significant thermal decomposition and mass loss begin. |

| Temperature at Max Loss Rate | ~280 - 300 °C | The temperature at which the rate of mass loss is highest, corresponding to the primary decomposition event. |

| Residual Mass at 500 °C | < 1% | The amount of material remaining at a high temperature, indicating complete decomposition. |

Influence of Alkyl Chain Length on Phase Transitions

In homologous series of long-chain compounds like N-alkyl alkylcarbamates, the thermal properties are strongly dependent on the length of the alkyl chains. mdpi.comnih.gov As the total number of carbon atoms in the molecule increases, the van der Waals forces between the molecules also increase. researchgate.net This stronger intermolecular attraction requires more thermal energy to overcome, resulting in a systematic increase in the melting point (T_m) and thermal stability with increasing chain length. nih.govacs.org This trend is a well-established principle in the physical chemistry of lipids, polymers, and other long-chain organic molecules.

Table 3: Influence of Alkyl Chain Length on the Melting Point of Symmetrical N-Alkyl Alkylcarbamates This data is illustrative, based on established trends, to show the effect of chain length.

| Compound | Total Carbons (Alkyl Chains) | Representative Melting Point (T_m) |

| Dodecyl dodecylcarbamate | 24 | ~75 - 80 °C |

| Tetradecyl tetradecylcarbamate | 28 | ~83 - 88 °C |

| Hexadecyl hexadecylcarbamate | 32 | ~90 - 95 °C |

| This compound | 34 | ~95 - 105 °C |

| Octadecyl octadecylcarbamate | 36 | ~100 - 110 °C |

This trend underscores that the specific thermal properties of this compound are a direct consequence of its substantial molecular weight and the combined length of its two long alkyl substituents.

Self-Assembly and Supramolecular Organization

The self-assembly of long-chain alkyl carbamates is a phenomenon governed by a delicate interplay of non-covalent interactions. These interactions, primarily hydrogen bonding between the carbamate groups and van der Waals forces among the long alkyl chains, drive the molecules to organize into well-defined supramolecular structures. utk.edu The resulting architectures are of significant interest for the development of advanced materials such as organogels. utk.eduresearchgate.net

Formation of Layered and Lamellar Structures

A predominant feature of the self-assembly of molecules containing long alkyl chains, including certain carbamates, is the formation of layered or lamellar structures. researchgate.netoup.comacs.org This organization arises from the nanophase separation of the polar carbamate headgroups and the nonpolar alkyl tails. acs.org In many cases, these molecules arrange into bilayers where the alkyl chains are closely packed, and the carbamate groups form a central plane interacting via hydrogen bonds. acs.org

X-ray scattering is a primary technique used to elucidate these lamellar structures, with diffraction patterns often showing sharp, equally spaced peaks indicative of a well-ordered, repeating layered lattice. acs.orgtue.nlresearchgate.net The lamellar spacing can be influenced by the length of the alkyl chains; longer chains generally lead to an increase in the lamellar domain spacing. researchgate.netkuleuven.be In some systems, such as those involving N,N'-bis(n-alkyl)-naphthalenediimides terminated with octadecyl chains, double lamellar structures have been observed. acs.orgtue.nl The formation of these ordered assemblies is not limited to the bulk material but can also occur at interfaces, for instance, at the 1-phenyloctane/HOPG (highly oriented pyrolytic graphite) interface. tue.nl

The table below summarizes findings on lamellar structures in analogous long-chain molecules.

| Compound Type | Observed Structure | Key Findings | Citations |

| N,N'-bis(n-alkyl)-naphthalenediimides | Double lamellar structures | Lamellar spacing increases with the length of the alkyl spacer. | acs.orgtue.nlresearchgate.net |

| Poly(N-alkyl acrylamides) | Lamellar structures | Nanosegregation between the hydrophilic main chain and hydrophobic side chains drives the formation of lamellar structures, especially for alkyl chains with 8 or more carbons. | acs.org |

| Octadecylamine (B50001) | Layered stacking | Molecules arrange in structural bilayers with closely packed alkyl chains. | acs.org |

| Thymine (B56734) derivatives with long alkyl carbamate chains | Localized layer structures | Photodimerization is favored within the layered structures of thymine units and alkyl chains. | oup.com |

Hexagonal Packing of Alkyl Side Chains

The table below details the characterization techniques used to study these organized structures.

| Analytical Technique | Information Provided | Citations |

| X-ray Scattering (SAXS/WAXS) | Determination of lamellar spacing and crystal lattice parameters. | acs.orgtue.nlresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Identification of phase transitions, including melting temperatures which can show odd-even effects related to packing. | acs.orgiupac.org |

| Scanning Tunneling Microscopy (STM) | Visualization of 2D self-assembled monolayers and their repeating units at interfaces. | acs.orgtue.nl |

| Infrared (IR) Spectroscopy | Information on hydrogen bonding between carbamate groups and the conformational order of alkyl chains. | csic.es |

Microscopic Characterization of Assembled Structures (e.g., TEM, SEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable tools for visualizing the morphology of the supramolecular structures formed by the self-assembly of long-chain carbamates. und.edunih.govacs.org These techniques provide direct images of the resulting architectures, which can range from fibrous networks to ribbons, sheets, and prisms. utk.edu

For instance, studies on monosaccharide-derived carbamates that act as low-molecular-weight gelators have shown that effective gelators typically form long, narrow, and uniform fibrous networks, as observed by SEM and optical microscopy. nih.govacs.org Similarly, TEM analysis of self-assembled bi- and tri-carbamates has revealed the formation of two-dimensional nanosheets. und.edu The morphology of these structures is often dependent on the length of the alkyl chains and the conditions of self-assembly, such as the solvent used. utk.eduund.edu In the case of alkyl bicarbamate organogelators, SEM images have shown that the 3D network structures can be tuned from fibers and ribbons to sheets and prisms by varying the length of the side alkyl chains. utk.edu

Computational Chemistry and Theoretical Studies on Hexadecyl Octadecylcarbamate

Quantum Mechanical Studies

Quantum mechanical calculations offer a microscopic view of the electronic structure and properties of molecules. For a molecule like hexadecyl octadecylcarbamate, these studies can elucidate its reactivity and spectroscopic characteristics.

Electronic Structure Calculations (e.g., HOMO-LUMO Gaps, Charge Distribution)

Electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

For a molecule like this compound, the carbamate (B1207046) group (-OCONH-) would be the primary site of electronic activity due to the presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons. The long alkyl chains (hexadecyl and octadecyl) are electronically saturated and would have a lesser impact on the frontier molecular orbitals.

The charge distribution would be characterized by a higher electron density around the oxygen and nitrogen atoms of the carbamate linkage, making them nucleophilic centers. The carbonyl carbon, in contrast, would be electrophilic.

Table 1: Theoretical Electronic Properties of a Model Carbamate

| Property | Theoretical Value/Description | Significance |

| HOMO Energy | Primarily localized on the N and non-carbonyl O atoms of the carbamate group. | Region of the molecule most likely to donate electrons in a reaction. |

| LUMO Energy | Primarily localized on the C=O group. | Region of the molecule most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap | Expected to be relatively large. | Indicates high chemical stability and low reactivity of the molecule under normal conditions. |

| Charge Distribution | - Negative partial charges on O and N atoms.- Positive partial charge on the carbonyl C atom. | Dictates the molecule's interaction with other polar molecules and its susceptibility to nucleophilic or electrophilic attack. |

Vibrational Frequency Calculations for Spectroscopic Assignments

Vibrational frequency calculations are a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as stretching, bending, and twisting of bonds.

For this compound, the most characteristic vibrations would be associated with the carbamate group. These include the N-H stretch, the C=O stretch, and various C-N and C-O stretching and bending modes. The long alkyl chains would give rise to a series of C-H stretching and bending vibrations.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Model Carbamate

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C-H (alkyl) | Stretch | 2850-3000 |

| C=O | Stretch | 1680-1750 |

| C-N | Stretch | 1200-1350 |

| C-O | Stretch | 1000-1200 |

Reaction Path Calculations and Activation Barriers

Reaction path calculations can map out the energetic landscape of a chemical reaction, identifying transition states and calculating the activation energy required for the reaction to occur. For this compound, potential reactions of interest could include its hydrolysis or thermal decomposition.

The hydrolysis of the carbamate bond would likely proceed through a nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. Computational studies could model this process to determine the energy barrier and the structure of the transition state, providing insights into the compound's stability in aqueous environments.

Molecular Simulations and Modeling

While quantum mechanics provides detailed electronic information, molecular simulations are better suited for studying the dynamic behavior of large molecules and their assemblies.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. For a long-chain molecule like this compound, MD simulations would be invaluable for understanding its flexibility and how it packs in a condensed phase.

The two long alkyl chains would exhibit significant conformational freedom, capable of adopting various folded and extended structures. The nature of these conformations would be influenced by temperature and the surrounding medium. Intermolecular interactions would be dominated by van der Waals forces between the alkyl chains and hydrogen bonding involving the N-H and C=O groups of the carbamate linkage. These interactions are crucial for the material properties of the compound.

Coarse-Grained Simulations for Supramolecular Assembly Prediction

For studying large-scale phenomena like the formation of micelles, bilayers, or other aggregates, all-atom MD simulations can be computationally expensive. Coarse-grained (CG) simulations, where groups of atoms are represented as single "beads," offer a more efficient alternative.

In a CG model of this compound, the long alkyl tails could be represented by a few hydrophobic beads, while the polar carbamate headgroup would be represented by a hydrophilic bead. Such a model would be well-suited to predict the self-assembly behavior of this amphiphilic molecule in different solvents, determining whether it forms micelles, reverse micelles, or other supramolecular structures.

Crystal Structure Prediction and Polymorphism Modeling

The prediction of the crystal structure of a given organic molecule is a significant theoretical challenge with substantial practical implications in fields like pharmaceuticals and materials science. nih.gov For a molecule such as this compound, which is characterized by its long, flexible alkyl chains, computational methods offer a pathway to understanding its solid-state properties. Methodologies for crystal structure prediction (CSP) have advanced significantly, enabling the exploration of potential crystal packing arrangements and the identification of likely polymorphs. nih.gov

The process of CSP for an organic molecule like this compound typically begins with an exploration of the conformational landscape of the isolated molecule. Due to the flexibility of the hexadecyl and octadecyl chains, a multitude of conformers can exist. These conformers are then used as building blocks for generating a vast number of trial crystal structures within common space groups.

Methodologies for theoretical crystal structure prediction aim to identify the most stable crystal structures by exploring the lattice energy surface. rsc.org This search often involves generating hundreds of thousands of potential crystal structures. rsc.org Advanced approaches merge ab initio total-energy calculations with specialized evolutionary algorithms. arxiv.org These methods can predict the most stable crystal structure and a variety of low-energy metastable structures for a given compound under specific conditions, without needing experimental data as input. arxiv.org

The energy of these generated crystal structures is typically evaluated and ranked using a hierarchical approach. Initially, computationally less expensive methods like molecular mechanics with force fields are employed to rank the structures. Subsequently, the most promising low-energy structures are subjected to more accurate, but computationally intensive, quantum mechanical calculations, such as density functional theory (DFT).

The table below outlines the typical steps and computational methods involved in the crystal structure prediction of a flexible molecule like this compound.

| Step | Description | Computational Methods |

| 1. Conformational Analysis | Identification of low-energy conformers of the isolated molecule. | Molecular Mechanics, DFT |

| 2. Crystal Packing Generation | Generation of a large number of trial crystal structures using the identified conformers. | Evolutionary Algorithms, Random Search |

| 3. Energy Minimization | Optimization of the geometry of the trial crystal structures. | Force Fields, Semi-empirical methods rsc.org |

| 4. Lattice Energy Ranking | Ranking of the optimized structures based on their calculated lattice energies. | DFT, Ab initio methods |

| 5. Polymorph Analysis | Analysis of the low-energy structures to identify potential polymorphs and their relative stabilities. | Free Energy Calculations |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration. Different polymorphs can exhibit distinct physical properties. Modeling polymorphism involves calculating the relative free energies of the predicted crystal structures at different temperatures and pressures. This allows for the construction of a phase diagram, indicating which polymorph is most stable under specific conditions.

Machine Learning Approaches in Carbamate Chemistry Research

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research, and the study of carbamates is no exception. These computational techniques are being increasingly applied to accelerate the discovery of new carbamate-containing molecules, predict their properties, and understand their chemical behavior. researchgate.netnih.gov

One of the significant applications of machine learning in carbamate chemistry is in drug discovery. For instance, generative AI models have been successfully combined with structure-based drug design to discover novel inhibitors of biological targets. nih.gov These models can navigate the vast chemical space to propose new molecules with desired properties. researchgate.net In one such approach, a generative AI engine was used in an iterative cycle of design, synthesis, testing, and analysis to accelerate the discovery of a potent series of carbamate inhibitors for a specific protein target. nih.gov This process was guided by physics-based affinity predictions and machine learning models for predicting pharmacokinetic properties. nih.gov

Machine learning models are also being developed to predict various chemical properties of carbamates. For example, atom-based machine learning approaches can estimate the nucleophilicity and electrophilicity of molecules. rsc.org These models, trained on quantum chemistry-derived data, can be used to assess the chemical stability of carbamates towards reactions like hydrolysis. rsc.org The ability to predict such reactivity can guide the design of more stable carbamate compounds. rsc.org

The table below summarizes some of the applications of machine learning in carbamate chemistry research.

| Application Area | Machine Learning Technique | Research Goal |

| Drug Discovery | Generative AI, Reinforcement Learning researchgate.net | Design of novel carbamate-based enzyme inhibitors. nih.gov |

| Property Prediction | Atom-based ML, Graph-based signatures | Estimation of hydrolysis rates, pharmacokinetic properties rsc.orgmdpi.com |

| Reaction Prediction | ML on reaction databases | Filtering retrosynthetic routes and predicting reaction outcomes. rsc.org |

Furthermore, machine learning platforms are available that can predict a range of pharmacokinetic properties of small molecules, including carbamates, based on their chemical structure. mdpi.com These platforms use models built on large datasets of experimental data to make in silico predictions, which can help in the early stages of drug development to select candidates with favorable profiles.

The integration of machine learning into carbamate research represents a significant step forward, enabling a more data-driven and efficient approach to the design and development of new functional molecules.

Functionalization and Derivatization of Hexadecyl Octadecylcarbamate for Advanced Applications Research

Synthesis of Hexadecyl Octadecylcarbamate Derivatives

The synthesis of derivatives of this compound is a key area of research aimed at tailoring its properties for specific, advanced applications. This involves strategic modifications to its molecular structure, including altering the length and branching of its alkyl chains, introducing new functional groups, and using the carbamate (B1207046) moiety as a building block for larger polymeric structures.

Modification of Alkyl Chain Lengths and Branching

The physical and chemical properties of long-chain carbamates are significantly influenced by the length and branching of their alkyl chains. By systematically varying these features, researchers can fine-tune the compound's characteristics for different uses.

Altering Alkyl Chain Length:

The synthesis of carbamates with varying alkyl chain lengths can be achieved through several methods. A common approach involves the reaction of an isocyanate with an alcohol of a desired chain length. For instance, octadecyl isocyanate can be reacted with a series of linear alcohols (e.g., from C7 to C12) to produce a range of carbamates with different side-chain lengths. acs.org This method allows for a systematic investigation of how chain length affects properties like gelation, with studies showing that gelation is often only possible within a specific range of alkyl chain lengths. acs.org For example, in one study, thermoreversible organogels were successfully prepared from carbamates with alkyl side chains ranging from 7 to 12 carbons in length. acs.org Beyond this range, the compounds tended to crystallize rather than form gels. acs.org

Another synthetic strategy involves the reaction of a chloroformate with an amine. For example, cholesteryl chloroformate can be reacted with various amines to produce a diverse range of carbamate derivatives. orientjchem.org The choice of the amine, with its specific alkyl chain, directly determines the final structure of the carbamate.

Introducing Alkyl Chain Branching:

The introduction of branching into the alkyl chains of carbamates can have a profound impact on their physical properties, including their melting points, solubility, and self-assembly behavior. Branched chains can disrupt the regular packing of molecules, which can lower melting points and increase solubility compared to their linear counterparts. rsc.org

Synthesis of branched-chain carbamates can be accomplished by using branched starting materials. For example, reacting an isocyanate with a branched alcohol or a chloroformate with a branched amine will yield a carbamate with a branched alkyl chain. Studies on fatty acids have shown that branched-chain derivatives, such as iso and anteiso fatty acids, exhibit different monolayer morphologies and packing densities compared to their straight-chain analogues. rsc.org Similar principles apply to long-chain carbamates, where the introduction of branching can be used to control their self-assembly into specific nanostructures. rsc.org

The table below summarizes the effect of alkyl chain modification on the properties of carbamates based on various research findings.

| Modification | Synthetic Approach | Effect on Properties |

| Varying Chain Length | Reaction of octadecyl isocyanate with different linear alcohols. acs.org | Influences gelation ability, with an optimal range for gel formation. acs.org Affects transition temperatures of gels. acs.org |

| Introducing Branching | Use of branched alcohols or amines in the carbamate synthesis. | Disrupts molecular packing, potentially lowering melting points and increasing solubility. rsc.org Alters self-assembly behavior and monolayer morphology. rsc.org |

Introduction of Diverse Functional Moieties

The versatility of this compound can be significantly expanded by introducing a wide array of functional moieties into its structure. This functionalization allows for the creation of derivatives with tailored chemical reactivity, optical properties, and biological activity.

A primary method for introducing new functionalities is through the derivatization of the carbamate's core structure or its alkyl chains. This can be achieved by using starting materials that already contain the desired functional group. For instance, the synthesis of carbamate-functionalized nonlinear optical (NLO) chromophores has been accomplished by reacting carbamate-substituted alkynes with electron acceptors. nih.gov The carbamate group in these molecules acts as an electron donor, and its properties can be tuned by modifying the side chains. nih.gov

Another approach involves the post-synthesis modification of the carbamate molecule. For example, if the alkyl chains contain reactive sites, such as double bonds, these can be used for further chemical transformations. Cross-metathesis reactions of unsaturated fatty acid-derived carbamates have been used to prepare monomers for the synthesis of renewable polyamides. rsc.org

Furthermore, the carbamate linkage itself can be part of a larger functional system. For example, carbamate derivatives of cholesterol have been synthesized by reacting cholesteryl chloroformate with various amines, amides, and semicarbazides. orientjchem.org These derivatives incorporate diverse functional groups, such as amides and sulfur-containing moieties, which can impart specific biological or material properties. orientjchem.org The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate these reactions and improve yields. orientjchem.org

The introduction of functional groups can also be used to create stimuli-responsive materials. For example, switchable surfactants have been designed based on carbamates that can reversibly change their structure in response to external triggers like CO2 or changes in pH. chalmers.se

The table below provides examples of functional moieties that can be introduced into carbamates and the resulting properties.

| Functional Moiety | Synthetic Strategy | Potential Applications/Properties |

| Alkynes | Sonogashira cross-coupling of iodoarenes with alkynes. nih.gov | Nonlinear optics, "click" chemistry. nih.gov |

| Amides/Semicarbazides | Reaction of chloroformates with amides or semicarbazides. orientjchem.org | Biomaterials, drug delivery. orientjchem.org |

| Aryl Groups | Use of aromatic amines or alcohols in carbamate synthesis. | Modified electronic and optical properties. nih.gov |

| Sulfur-containing groups | Reaction of chloroformates with sulfur-containing amines. orientjchem.org | Potential for metal chelation, unique reactivity. orientjchem.org |

Polymerization and Copolymerization Strategies for Carbamate-Containing Macromolecules (e.g., Poly(vinyl n-octadecyl carbamate))

The carbamate functional group serves as a valuable building block for the synthesis of a wide range of polymers and copolymers. These macromolecules, often referred to as polyurethanes or polycarbamates, can exhibit a diverse set of properties depending on the specific monomers and polymerization methods employed. A notable example is poly(vinyl n-octadecyl carbamate) (PVODC), a comb-like polymer with long alkyl side chains. researchgate.net

Synthesis of Poly(vinyl n-octadecyl carbamate) (PVODC):

PVODC is typically synthesized through the polymerization of vinyl n-octadecyl carbamate monomers. evitachem.com The monomer itself can be prepared by reacting n-octadecylamine with a suitable reagent like phosgene (B1210022) or, more commonly, by reacting polyvinyl alcohol (PVA) with octadecyl isocyanate (ODI). researchgate.netevitachem.com The latter method allows for the grafting of the long octadecyl carbamate side chains onto the PVA backbone. researchgate.net

The polymerization of the vinyl n-octadecyl carbamate monomer can be initiated using radical initiators or through controlled polymerization techniques like atom transfer radical polymerization (ATRP). evitachem.com The reaction conditions, including temperature, solvent, and initiator concentration, are crucial for controlling the molecular weight and distribution of the resulting polymer. evitachem.com Post-polymerization, the product is typically purified to remove unreacted monomers and by-products. evitachem.com

Copolymerization Strategies:

To further tailor the properties of carbamate-containing macromolecules, copolymerization with other monomers is a common strategy. For instance, copolymers of vinyl n-octadecyl carbamate can be prepared to modify properties such as hydrophobicity, thermal stability, and mechanical strength. evitachem.com The choice of comonomer will dictate the final properties of the copolymer.

Structure and Properties of Carbamate-Containing Macromolecules:

The unique structure of polymers like PVODC, with a flexible backbone and long, hydrophobic side chains, gives rise to interesting properties. evitachem.com The long alkyl side chains can crystallize and form ordered lamellar structures, which significantly influences the material's thermal and mechanical behavior. researchgate.netresearchgate.net These polymers are often used as non-silicone release agents due to their low surface energy and hydrophobic nature. researchgate.netdntb.gov.ua The release properties can be tuned by controlling the degree of substitution of the alkyl side chains on the polymer backbone. researchgate.net

The table below outlines key aspects of the polymerization of carbamate-containing macromolecules.

| Polymerization Strategy | Monomers/Reactants | Key Properties of Resulting Polymer |

| Homopolymerization of PVODC | Vinyl n-octadecyl carbamate or Poly(vinyl alcohol) and octadecyl isocyanate. researchgate.netevitachem.com | Hydrophobicity, thermal stability, crystalline side chains, low surface energy. researchgate.netevitachem.com |

| Copolymerization | Vinyl n-octadecyl carbamate and other vinyl monomers. | Tunable properties based on the comonomer, such as modified mechanical strength or solubility. |

Structure-Function Relationships in Engineered Carbamate Systems

The performance of engineered carbamate systems is intrinsically linked to their molecular structure. By strategically modifying the chemical architecture of carbamates, it is possible to control their self-assembly, rheological behavior, and interfacial properties, thereby tailoring them for specific advanced applications.

Influence of Derivatization on Self-Assembly and Rheological Behavior

The self-assembly of carbamate derivatives into supramolecular structures is a key determinant of their macroscopic properties, particularly their ability to form gels and other organized materials. The nature of the alkyl chains and the presence of other functional groups play a crucial role in directing this self-assembly process.

Effect of Alkyl Chain Structure:

The length and branching of the alkyl chains in long-chain carbamates significantly influence their self-assembly and, consequently, their rheological properties. For instance, studies on low-molecular-weight organogelators based on carbamates have shown that the gelation ability is highly dependent on the alkyl side chain length. acs.org In one study, gelation was only observed for carbamates with alkyl chains containing between 7 and 12 carbon atoms. acs.org Shorter or longer chains resulted in either no gelation or crystallization. acs.org The transition temperatures of these gels also increase with increasing alkyl chain length. acs.org

Branching in the alkyl chain can disrupt the ordered packing of the carbamate molecules, which can affect their self-assembly into fibrous networks, a common feature of organogels. rsc.org This disruption can lead to changes in the viscoelastic properties of the resulting gels.

Role of Functional Groups:

The introduction of functional groups that can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, can strongly influence the self-assembly process. researchgate.net For example, the carbamate group itself can form hydrogen bonds, which are often a driving force for the formation of the fibrous networks in organogels. researchgate.net The presence of aromatic rings can introduce π-π stacking interactions, further stabilizing the self-assembled structures. researchgate.net

The rheological behavior of these systems, which describes their flow and deformation properties, is a direct consequence of the underlying self-assembled network. The strength and connectivity of this network determine the gel's stiffness (storage modulus, G') and viscosity (loss modulus, G''). mdpi.com Derivatization that leads to stronger or more extensive networks will result in gels with higher G' values.

The table below summarizes the influence of derivatization on the self-assembly and rheological behavior of carbamate systems.

| Derivatization | Effect on Self-Assembly | Impact on Rheological Behavior |

| Altering Alkyl Chain Length | Controls the ability to form fibrous networks and the stability of the self-assembled structures. acs.org | Affects gel transition temperatures and the viscoelastic properties of the gel. acs.org |